butyl[(thiophen-2-yl)methyl]amine hydrochloride
Description
Butyl[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound featuring a butyl group and a thiophen-2-ylmethyl moiety attached to a central amine, with a hydrochloride counterion. Thiophene rings are electron-rich aromatic systems, and their inclusion often enhances binding interactions in pharmaceutical contexts, though specific applications for this compound remain unverified in the provided data.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHEGOSGPPUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with butylamine in the presence of a reducing agent. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyl[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Antidepressants and Neuropharmacology
Recent studies have indicated that compounds similar to butyl[(thiophen-2-yl)methyl]amine hydrochloride may play a role in the synthesis of antidepressants. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a candidate for developing new antidepressant therapies. For example, metal-catalyzed reactions have been employed to synthesize various antidepressant molecules, indicating the compound's potential as a building block in these processes .
Parkinson's Disease Treatment
The synthesis of rotigotine, a drug used in treating Parkinson's disease, has been linked to compounds with thiophene moieties. This compound could be utilized as an intermediate in the synthesis of such therapeutic agents, enhancing the efficiency of drug production while maintaining high optical purity . The relevance of this compound in neuropharmacology emphasizes its potential impact on treating neurodegenerative diseases.
Catalytic Synthesis
The application of palladium-catalyzed cross-coupling reactions has become a standard method for synthesizing compounds with C–N bonds, including amines like this compound. This method allows for the formation of complex molecules efficiently and selectively, which is crucial for pharmaceutical development .
Prodrug Strategies
Prodrug strategies have been explored to improve the pharmacokinetic properties of compounds similar to this compound. Modifications that enhance solubility and bioavailability can significantly increase the therapeutic efficacy of drugs derived from this compound .
Conductive Polymers
Compounds containing thiophene structures are known for their electrical conductivity properties. This compound may serve as a precursor in synthesizing conductive polymers, which are essential in developing organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Mechanism of Action
The mechanism of action of butyl[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Parameters
Key Research Findings and Trends
- Substituent Effects: Alkyl chain length (e.g., ethyl vs. butyl) modulates lipophilicity, impacting membrane permeability and metabolic clearance . Aromatic substituents (e.g., dimethoxyphenyl, phenoxyphenyl) enhance molecular weight and polarity, which may improve target engagement but reduce bioavailability .
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure may offer superior π-stacking in drug-receptor interactions compared to phenyl, as seen in duloxetine’s design .
- Purity and Storage : Most analogs are synthesized at ≥95% purity, with storage under inert atmospheres to prevent degradation, suggesting similar requirements for the target compound .
Biological Activity
Butyl[(thiophen-2-yl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a butyl group attached to a thiophene ring, which is known for its versatile chemical properties. The presence of the thiophene moiety enhances the compound's ability to interact with biological targets through π-π interactions and hydrogen bonding.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's thiophene ring can engage in significant interactions with aromatic residues in proteins, while the amine group facilitates hydrogen bonds or ionic interactions. These interactions can modulate protein activity, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms that induce apoptosis in cancer cells .
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
A study explored the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells. Results indicated that this compound showed improved cytotoxicity compared to reference drugs like bleomycin, suggesting its potential as an anticancer agent . -
Antimicrobial Properties :
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Initial findings suggest it may inhibit growth effectively, warranting further investigation into its mechanism and application in clinical settings. -
Structure-Activity Relationship (SAR) :
Research into the SAR of thiophene derivatives has identified several analogs with enhanced biological activity. Modifications to the thiophene structure have led to improved potency against Trypanosoma brucei, highlighting the importance of structural optimization in drug development .
Q & A
Q. What are the common synthetic routes for preparing butyl[(thiophen-2-yl)methyl]amine hydrochloride?
- Methodological Answer : A two-step approach is typically employed:
Reductive Amination : React 2-thiophenecarboxaldehyde with butylamine in methanol under reflux. Sodium cyanoborohydride or hydrogen gas with a palladium catalyst can reduce the intermediate imine to the secondary amine .
Salt Formation : Treat the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity .
Key Considerations : Monitor pH during salt formation to avoid over-acidification, which may degrade the thiophene ring.
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. Mass spectrometry confirms the molecular ion ([M+H]⁺ expected at m/z 214.1 for the free base) .
- ¹H/¹³C NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while the butyl chain shows signals at δ 0.9–1.6 ppm. The hydrochloride salt typically broadens amine proton signals .
- X-ray Crystallography : For structural confirmation, single crystals can be grown via slow evaporation of a methanol solution. SHELX programs refine the crystal structure .
Q. Why is the hydrochloride form preferred over the free base in research applications?
- Methodological Answer : The hydrochloride salt improves stability by:
- Reducing hygroscopicity (critical for long-term storage).
- Preventing oxidative degradation of the amine group.
Conversion to the free base (if needed) involves basifying with NaOH or K₂CO₃ in water, followed by extraction with dichloromethane .
Advanced Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Resolution : If the amine center is chiral, use (R)- or (S)-mandelic acid for diastereomeric salt formation. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
- Computational Modeling : Density Functional Theory (DFT) predicts steric and electronic effects of substituents on reaction pathways. Gaussian or ORCA software can optimize transition-state geometries .
Q. What analytical challenges arise in detecting trace impurities?
- Methodological Answer :
- LC-HRMS : Identify byproducts like N-oxides or thiophene ring-opened derivatives using high-resolution mass spectrometry.
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions to simulate stability issues. Compare degradation profiles with pharmacopeial standards (e.g., USP guidelines) .
Q. How can computational methods predict the compound’s reactivity in photovoltaics?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to evaluate electron-donating capacity. Thiophene’s π-conjugation enhances charge transfer, making it suitable for bulk-heterojunction solar cells .
- Bulk-Heterojunction Testing : Blend the compound with PCBM (a fullerene derivative) in chlorobenzene. Spin-coat thin films and measure photocurrent density under AM1.5G solar simulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
